molecular formula C10H13N5O3S B042327 2'-Thioadenosine CAS No. 136904-69-3

2'-Thioadenosine

Cat. No.: B042327
CAS No.: 136904-69-3
M. Wt: 283.31 g/mol
InChI Key: VLRCFULRQZKFRM-KQYNXXCUSA-N
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Description

2’-Thioadenosine is a sulfur-containing nucleoside analog of adenosine. It is characterized by the substitution of a sulfur atom at the 2’ position of the ribose moiety. This compound has garnered significant interest due to its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Thioadenosine typically involves the transformation of adenosine through a series of chemical reactions. One common method includes the reaction of adenosine with carbon disulfide and methanol under elevated temperatures to yield 2’-Thioadenosine . The reaction conditions, such as temperature and time, are optimized to maximize yield and purity.

Industrial Production Methods: On an industrial scale, the production of 2’-Thioadenosine involves similar synthetic routes but with enhanced process controls to ensure consistency and scalability. High-performance liquid chromatography is often employed to achieve a purity of 98.0% .

Chemical Reactions Analysis

Types of Reactions: 2’-Thioadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which can alter the reactivity of the compound compared to adenosine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize 2’-Thioadenosine, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride can reduce 2’-Thioadenosine to its corresponding thiol derivative.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

2’-Thioadenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Adenosine: The parent compound, which lacks the sulfur substitution at the 2’ position.

    2’-Deoxyadenosine: Similar to adenosine but without the hydroxyl group at the 2’ position.

    5’-Thioadenosine: Another sulfur-containing nucleoside with the sulfur atom at the 5’ position.

Uniqueness of 2’-Thioadenosine: The presence of the sulfur atom at the 2’ position imparts unique chemical and biological properties to 2’-Thioadenosine. This substitution can enhance the compound’s stability and alter its reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCFULRQZKFRM-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435431
Record name 2'-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136904-69-3
Record name 2'-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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